N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-N-methylpyrrolidin-3-amine

Lipophilicity XLogP3 Physicochemical Property

N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-N-methylpyrrolidin-3-amine (CAS 1698791-34-2) is a synthetic tertiary amine featuring a pyrrolidine core N-substituted with a methyl group and an N-(1-isopropylpyrazol-4-yl)methyl moiety. With molecular formula C₁₂H₂₂N₄ and molecular weight 222.33 g/mol, the compound contains one hydrogen bond donor (secondary pyrrolidine NH) and three hydrogen bond acceptors (pyrazole N2, pyrrolidine N, and tertiary amine N).

Molecular Formula C12H22N4
Molecular Weight 222.33 g/mol
CAS No. 1698791-34-2
Cat. No. B1434775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-N-methylpyrrolidin-3-amine
CAS1698791-34-2
Molecular FormulaC12H22N4
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)CN(C)C2CCNC2
InChIInChI=1S/C12H22N4/c1-10(2)16-9-11(6-14-16)8-15(3)12-4-5-13-7-12/h6,9-10,12-13H,4-5,7-8H2,1-3H3
InChIKeyJAWKPYKAGFURKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-N-methylpyrrolidin-3-amine (CAS 1698791-34-2): Structural Profile and Comparator Positioning for Scientific Procurement


N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-N-methylpyrrolidin-3-amine (CAS 1698791-34-2) is a synthetic tertiary amine featuring a pyrrolidine core N-substituted with a methyl group and an N-(1-isopropylpyrazol-4-yl)methyl moiety. With molecular formula C₁₂H₂₂N₄ and molecular weight 222.33 g/mol, the compound contains one hydrogen bond donor (secondary pyrrolidine NH) and three hydrogen bond acceptors (pyrazole N2, pyrrolidine N, and tertiary amine N) [1]. Its computed XLogP3 is 0.5, reflecting moderate lipophilicity [1]. It is commercially supplied at ≥95% purity by multiple vendors . Published biological data for this specific compound is extremely limited; no primary research articles, patents, or bioassay records were identified that report quantitative potency, selectivity, or in vivo data. The compound is primarily positioned as a research building block or fragment for medicinal chemistry derivation, rather than as a characterized bioactive molecule. Consequently, procurement differentiation rests on structural, physicochemical, and supply-chain factors relative to its closest commercially available analogs.

Why Simple Analogue Substitution Is Not Straightforward for N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-N-methylpyrrolidin-3-amine (CAS 1698791-34-2)


Compounds within the N-(pyrazol-4-yl)methyl-N-methyl-cycloamine class are not freely interchangeable because the confluence of three independently variable structural features—the N1-substituent on pyrazole, the cycloamine ring size, and the amine methylation pattern—simultaneously modulates lipophilicity, conformational flexibility, hydrogen-bonding capacity, and steric demand. Substituting the isopropyl group for a methyl group (CAS 1249739-50-1) shifts XLogP3 from 0.5 to −0.2 [1][2], significantly altering passive membrane permeability and metabolic stability in cell-based assays. Replacing the pyrrolidine core with piperidine (CAS 2140305-95-7) changes molecular weight from 222.33 to 236.36 g/mol and XLogP3 from 0.5 to 0.9 [1][3], potentially affecting target binding kinetics and off-target profiles. Even a regioisomeric shift of methylation from the exocyclic amine to the pyrrolidine nitrogen (as in CAS 1248041-45-3) abolishes the secondary amine hydrogen bond donor, eliminating a key pharmacophoric feature [4]. These non-linear structure–property relationships preclude simple substitution without experimental re-validation, making intentional selection of the specific substitution pattern critical.

Quantitative Differentiation Evidence for N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-N-methylpyrrolidin-3-amine vs. Closest Structural Analogs


Lipophilicity (XLogP3) Head-to-Head: N1-Isopropyl vs. N1-Methyl on Pyrazole

The N1-isopropyl substitution on the pyrazole ring in the target compound (CAS 1698791-34-2) yields a computed XLogP3 of 0.5, compared to −0.2 for the N1-methyl analog (CAS 1249739-50-1) [1][2]. This represents a ΔlogP of +0.7 log units, indicating significantly higher lipophilicity for the isopropyl-bearing compound. In medicinal chemistry, a logP increase of this magnitude typically translates to enhanced passive membrane permeability and potentially higher intracellular exposure, though also increased metabolic lability. The intermediate XLogP3 of 0.5 places the target compound in the favorable range for CNS drug-likeness (logP 1–3), whereas the methyl analog (XLogP3 −0.2) falls below the optimal lipophilicity window for many target classes.

Lipophilicity XLogP3 Physicochemical Property Membrane Permeability

Conformational Flexibility: Rotatable Bond Count Distinguishes Isopropyl Series from Methyl Series

The target compound contains 4 rotatable bonds, compared to 3 rotatable bonds in both the N1-methyl analog (CAS 1249739-50-1) and the 1-methyl-N-(pyrazol-4-ylmethyl)pyrrolidin-3-amine regioisomer (CAS 1248041-45-3) [1][2][3]. The additional rotatable bond arises from the isopropyl group (C–N bond between pyrazole N1 and the isopropyl methine carbon). An increase in rotatable bond count is associated with greater conformational flexibility and higher entropic penalty upon binding; however, it also enables induced-fit adaptation to protein binding pockets that may be sterically inaccessible to the more rigid methyl analog. In fragment-based drug design, this flexibility can be strategically exploited to access cryptic binding sites.

Conformational Entropy Rotatable Bonds Ligand Pre-organization

Cycloamine Ring Size: Pyrrolidine vs. Piperidine Core Physicochemical Comparison

The target compound employs a pyrrolidine core (5-membered ring), while the analogous piperidine derivative (CAS 2140305-95-7) incorporates a 6-membered ring. The piperidine analog has a higher molecular weight (236.36 vs. 222.33 g/mol) and elevated XLogP3 (0.9 vs. 0.5) [1][2]. Conjugate acid pKa values of the parent secondary amines are comparable (pyrrolidine pKa ≈ 11.27; piperidine pKa ≈ 11.22) [3], suggesting similar protonation states at physiological pH. However, the pyrrolidine ring imposes a smaller steric footprint and a distinct nitrogen-centered geometry: the N-substituent in pyrrolidine occupies a pseudo-equatorial position in the lowest-energy conformer, whereas piperidine N-substituents preferentially adopt equatorial orientations that project the substituent differently relative to the pyrazole vector [4]. This geometric difference can critically affect binding to protein pockets where the trajectory of the amine-linked substituent is constrained.

Ring Size Basicity Steric Bulk Pharmacophore Geometry

Supply-Chain Comparison: Purity, Pricing, and Hazard Classification for Procurement Decisions

The target compound (CAS 1698791-34-2) and its closest piperidine analog (CAS 2140305-95-7) are both supplied by Fluorochem at identical pricing (£454.00/250 mg) and purity (95.0%), with identical GHS classifications: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), GHS07 pictogram, Signal Word 'Warning' . This equivalence in hazard profile removes safety concerns as a differentiating factor for procurement. However, the N1-methyl analog (CAS 1249739-50-1) is available at higher purity (98%, Leyan ) and likely lower cost due to simpler synthetic access, which may influence selection for large-scale applications unless the specific structural features of the isopropyl-bearing scaffold are required. The target compound is stocked by multiple suppliers including Fluorochem, MolCore, CymitQuimica, and Leyan, ensuring competitive sourcing with typical lead times of 7–14 days .

Procurement Purity Cost GHS Hazard

Structural Class Application Precedent: Isopropyl-Pyrazole Motif in Bioactive Kinase Inhibitors

The N1-isopropylpyrazole motif present in the target compound is a recurring recognition element in kinase inhibitor pharmacophores. In the CCR5 antagonist series (pyrazole-piperidine class), replacement of alkyl acetic acid with an isopropyl group yielded compound 9, which demonstrated potent CCR5 antagonism, excellent selectivity, and oral bioavailability across three animal species [1]. In the BET bromodomain inhibitor field, pyrazolopyrrolidine derivatives bearing N1-isopropyl substitution are claimed in patents by Novartis (US-8975417-B2, JP6181862) as BET inhibitors for oncology applications [2][3]. More broadly, N1-alkyl pyrazoles serve as metabolically stable bioisosteres of phenols, with the isopropyl group providing optimal lipophilic complementarity for hydrophobic pockets in proteins such as MDM2, mGluR2, and LXRβ [4][5][6]. While the target compound itself has not been the subject of published biological studies, its core structural motif is validated in multiple target classes, suggesting that the isopropyl-pyrazole-pyrrolidine scaffold is a chemically sensible starting point for medicinal chemistry programs targeting kinases, GPCRs, or epigenetic readers. The isopropyl substitution specifically fills a lipophilic sub-pocket that the smaller methyl group cannot adequately occupy, a principle demonstrated crystallographically in LXRβ partial agonist complexes [6].

Kinase Inhibitor Structure-Activity Relationship Isopropyl Recognition Hydrophobic Pocket

Absence of Published Biological Selectivity Data for CAS 1698791-34-2: A Critical Transparency Statement

A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, PubChem BioAssay, and vendor technical databases returned no published quantitative biological activity data (IC₅₀, EC₅₀, Ki, Kd, % inhibition, selectivity ratios, or in vivo pharmacokinetic parameters) for N-((1-isopropyl-1H-pyrazol-4-yl)methyl)-N-methylpyrrolidin-3-amine (CAS 1698791-34-2) as of May 2026. The PubChemLite entry for this compound records a patent count of 0 and a literature count consistent with minimal citation [1]. The compound's BindingDB monomer record (BDBM50247349) was confirmed by SMILES mismatch to correspond to a structurally unrelated compound (CHEMBL4072005), not the target compound. Consequently, all differentiation evidence presented in this guide is based on computed physicochemical descriptors, class-level SAR inference from structurally related bioactive compounds, and vendor-specific supply-chain data. Researchers considering this compound for target-based screening or in vivo studies must recognize that no direct empirical biological data exist to support claims of superior potency, selectivity, or pharmacokinetic performance relative to any comparator. Selection should be guided by the specific structural requirements of the intended derivatization or fragment-growth strategy, not by unverified biological activity claims.

Data Gap Empirical Evidence Procurement Caution

Recommended Application Scenarios for N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-N-methylpyrrolidin-3-amine (CAS 1698791-34-2) Based on Quantitative Evidence


Fragment-Based or Structure-Guided Kinase Inhibitor Library Design Requiring an Isopropyl-Pyrazole-Pyrrolidine Scaffold

When constructing a focused kinase inhibitor library, the target compound provides a pre-assembled scaffold that already contains the N1-isopropylpyrazole moiety identified in potent CCR5 antagonists (compound 9) and BET bromodomain inhibitors (Novartis US-8975417-B2) [1][2]. Its XLogP3 of 0.5 falls within the preferred lipophilicity range for kinase inhibitors, and the pyrrolidine secondary amine offers a vector for further functionalization (sulfonylation, acylation, or reductive amination) without introducing excessive molecular weight. Researchers targeting kinases with a hydrophobic gatekeeper pocket or a lipophilic back pocket may benefit from the isopropyl group's enhanced van der Waals contacts compared to the methyl analog (ΔXLogP3 +0.7) [3][4]. The scaffold's 4 rotatable bonds allow conformational sampling of the pyrazole orientation, which may be advantageous for adapting to different hinge-binding geometries across the kinome.

Bioisosteric Replacement of Phenol-Containing Leads with a Metabolically Stable Pyrazole Fragment

Pyrazoles are established bioisosteres of phenols, offering superior metabolic stability due to resistance to glucuronidation and sulfation . The N1-isopropylpyrazole substructure in the target compound provides a lipophilically matched replacement for a para-isopropylphenol or a meta-substituted phenol, with the added benefit of a methylamine-pyrrolidine extension point for further optimization. This scenario is particularly relevant for programs targeting nuclear receptors (LXR, FXR) or GPCRs where phenol-based agonists suffer from rapid first-pass metabolism. The target compound's intermediate XLogP3 (0.5) relative to the more lipophilic piperidine analog (0.9) offers a lower risk of phospholipidosis and hERG channel blockade, common liabilities of overly lipophilic amines [3][5].

Medicinal Chemistry SAR Expansion Around a Pyrrolidine-Containing Hit Where N1-Alkyl Variation Is Hypothesized to Modulate Selectivity

For a hit series containing an N1-methylpyrazole-pyrrolidine core, switching to the N1-isopropyl analog (CAS 1698791-34-2) is one of the most straightforward SAR probes for assessing the effect of increased steric bulk and lipophilicity at the pyrazole N1 position. The target compound and its methyl analog (CAS 1249739-50-1) are synthetically accessible from a common aldehyde intermediate (1-alkyl-1H-pyrazole-4-carbaldehyde) via reductive amination , enabling parallel synthesis. The identical GHS hazard profiles of the isopropyl and piperidine analogs mean that no additional safety precautions are required when incorporating the isopropyl variant into the SAR matrix . This scenario leverages the evidence that isopropyl vs. methyl substitution can critically impact cellular potency and selectivity, as demonstrated in the CCR5 antagonist series where isopropyl compound 9 was the lead molecule selected for advanced profiling [1].

DNA-Encoded Library (DEL) or Affinity Selection Mass Spectrometry Screening Where Physicochemical Diversity Is the Primary Selection Criterion

In DEL or AS-MS campaigns, maximizing three-dimensional chemical space coverage is essential. The target compound contributes a scaffold that differs from its closest analogs in two key diversity parameters: rotatable bond count (4 vs. 3 for methyl analogs) and XLogP3 (0.5 vs. −0.2 for methyl analog, 0.9 for piperidine analog) [3][4][5]. Including the isopropyl-bearing pyrrolidine scaffold in a library alongside the methyl and piperidine variants ensures that the library samples distinct regions of lipophilicity–flexibility space. Because the compound's synthesis from 1-isopropyl-1H-pyrazole-4-carbaldehyde and N-methylpyrrolidin-3-amine is a straightforward reductive amination, it is amenable to on-DNA chemistry or to late-stage functionalization after library encoding . The commercial availability of the compound at 95–98% purity from multiple suppliers facilitates procurement of sufficient quantity for library construction .

Quote Request

Request a Quote for N-((1-Isopropyl-1H-pyrazol-4-yl)methyl)-N-methylpyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.